molecular formula C17H18N4O2 B11048145 2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one

2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one

Cat. No.: B11048145
M. Wt: 310.35 g/mol
InChI Key: OPYXGEMNQQTAQJ-UHFFFAOYSA-N
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Description

2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and an amino methyl group attached to the triazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves multiple steps, starting with the preparation of the triazole ring One common method is the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time. The use of high-throughput screening techniques can also optimize the reaction conditions to achieve higher yields and purity. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the triazole ring, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Alkyl halides, aryl halides, and suitable catalysts under reflux or microwave-assisted conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and physical properties.

Scientific Research Applications

2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or activator, affecting various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting or activating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-5-([(4-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one
  • 2-Benzyl-5-([(3-ethoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one
  • 2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-thione

Uniqueness

The uniqueness of 2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxyphenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

2-benzyl-5-[(3-methoxyanilino)methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C17H18N4O2/c1-23-15-9-5-8-14(10-15)18-11-16-19-17(22)21(20-16)12-13-6-3-2-4-7-13/h2-10,18H,11-12H2,1H3,(H,19,20,22)

InChI Key

OPYXGEMNQQTAQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCC2=NN(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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